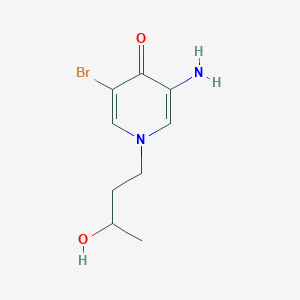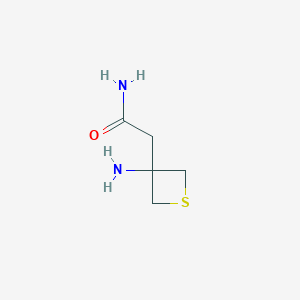
1-Ethynyl-3,5-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,5-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative characterized by the presence of ethynyl and dimethyl groups at specific positions on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-3,5-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylcyclohexanone with ethynylmagnesium bromide in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols or hydrocarbons.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols or hydrocarbons.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethynyl-3,5-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the hydroxyl group allows for hydrogen bonding and other interactions that can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylcyclohexanol
- 1-Ethynylcyclohexanol
- 3,5-Dimethyl-1-hexyn-3-ol
Uniqueness
1-Ethynyl-3,5-dimethylcyclohexan-1-ol is unique due to the specific positioning of the ethynyl and dimethyl groups on the cyclohexane ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynyl-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)6-8(2)5-9(3)7-10/h1,8-9,11H,5-7H2,2-3H3 |
InChI Key |
JOMYYVFVGFZKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)




